Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a dimethyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2,3-dimethylbenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under suitable conditions.
Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading
Biological Activity
Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate is an organic compound with notable biological activity attributed to its unique chemical structure. This compound features a chiral center, an amino group, and a propanoate backbone linked to a dimethyl-substituted phenyl ring. Understanding its biological activity is essential for potential therapeutic applications, particularly in drug development.
- Molecular Formula : C12H17NO2
- Molar Mass : 207.27 g/mol
- Chirality : The presence of a chiral center significantly influences its biological interactions and pharmacological properties.
The compound's ability to form hydrogen bonds via the amino group enhances its interaction with various enzymes and receptors, making it a candidate for further pharmacological studies .
The biological activity of this compound is primarily due to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
- Hydrophobic Interactions : The dimethyl-substituted phenyl ring enhances lipophilicity, facilitating better interaction within biological systems.
- Enzyme Modulation : Initial studies indicate that this compound may modulate enzyme activities, which could lead to therapeutic effects .
1. Enzyme Interaction Studies
Research has shown that this compound interacts with various enzymes. Its amino group allows it to participate in enzyme-substrate interactions effectively. This property is critical for understanding its mechanism of action and potential therapeutic effects .
2. Therapeutic Potential
The compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structural similarity to known pharmacological agents suggests it could serve as a scaffold for developing new drugs targeting central nervous system disorders .
3. Antimicrobial Activity
Preliminary studies indicate that compounds structurally related to this compound exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, the presence of similar compounds with proven activity suggests potential in this area .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Potential enzyme modulation | Chiral center, amino group |
Methyl (3S)-3-amino-3-(2-chlorophenyl)propanoate | Antimicrobial properties | Chlorine substitution affects activity |
Dimethyl 2-(3-(phenyltellanyl) propanamido) succinate | Antioxidant and GPx-like activity | Telluroamino acid derivative |
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antioxidant Properties : Similar compounds have demonstrated significant antioxidant capabilities in vitro, suggesting that this compound might exhibit similar properties .
- Pharmacological Evaluation : Research into related amino acid derivatives has shown promising results in modulating neurotransmitter systems, indicating potential applications in treating conditions like depression or anxiety .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
IHDUVJKGWOQEDO-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CC(=O)OC)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)OC)N)C |
Origin of Product |
United States |
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